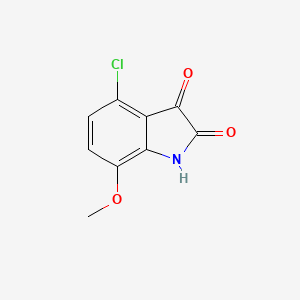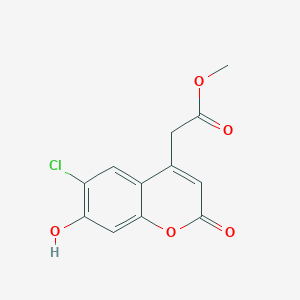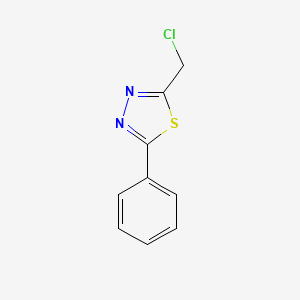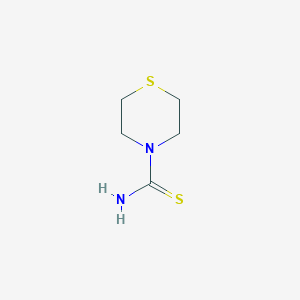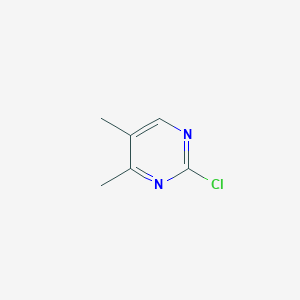
2-Chloro-4,5-dimethylpyrimidine
概要
説明
2-Chloro-4,5-dimethylpyrimidine is a chemical compound with the CAS Number: 34916-68-2. It has a molecular weight of 142.59 and its IUPAC name is 2-chloro-4,5-dimethylpyrimidine .
Synthesis Analysis
The synthesis of 2-Chloro-4,5-dimethylpyrimidine can be achieved through the reaction of 2,4-Dichloro-5-methylpyrimidine with different reagents under various conditions .Molecular Structure Analysis
The molecular structure of 2-Chloro-4,5-dimethylpyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
2-Chloro-4,5-dimethylpyrimidine can react with different compounds under certain conditions. For instance, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .Physical And Chemical Properties Analysis
2-Chloro-4,5-dimethylpyrimidine is a powder at room temperature. It has a melting point of 22-25°C. Its molecular formula is C6H7ClN2 and it has a predicted density of 1.184±0.06 g/cm3 .科学的研究の応用
Summary of the Application
2-Chloro-4,5-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines, a class of compounds known for their biological activity as fungicides, pesticides, and kinase inhibitors with antiproliferative activity against cancer cell lines . The synthesis involves an aromatic nucleophilic substitution with differently substituted anilines .
Methods of Application or Experimental Procedures
The synthesis is carried out under microwave conditions, which significantly reduces the reaction time from several hours to a few minutes or seconds compared to conventional heating . The substituents on the aniline have a significant impact on the course and efficiency of the reaction .
Results or Outcomes
The results demonstrate the efficacy of microwaves in the synthesis of 2-anilinopyrimidines compared to conventional heating . The synthesized 2-anilinopyrimidines are of potential bioactivity .
2. Synthesis of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
Summary of the Application
2-Chloro-4,5-dimethylpyrimidine is used in the synthesis of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide . This compound is a mixture of keto-enol .
Methods of Application or Experimental Procedures
The synthesis involves attaching 2-chloro-4-methylpyrimidine to methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate . The reaction was reported to proceed (71%) and afforded the title compound .
Results or Outcomes
The synthesized compound is a mixture of keto-enol . The reaction efficiency was reported to be 71% .
3. Synthesis of Pyrimidine Derivatives
Summary of the Application
2-Chloro-4,5-dimethylpyrimidine is used in the synthesis of various pyrimidine derivatives . These derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
Methods of Application or Experimental Procedures
The synthesis involves various methods depending on the specific derivative being synthesized . The methods include modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
Results or Outcomes
The synthesized pyrimidine derivatives have been found to exhibit a wide range of biological activities . These activities include (and not limited to) modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
4. Synthesis of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
Summary of the Application
2-Chloro-4,5-dimethylpyrimidine is used in the synthesis of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide . This compound is a mixture of keto-enol .
Methods of Application or Experimental Procedures
The synthesis involves attaching 2-chloro-4-methylpyrimidine to methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate . The reaction was reported to proceed (71%) and afforded the title compound .
Results or Outcomes
The synthesized compound is a mixture of keto-enol . The reaction efficiency was reported to be 71% .
5. Synthesis of Pyrimidine Derivatives
Summary of the Application
2-Chloro-4,5-dimethylpyrimidine is used in the synthesis of various pyrimidine derivatives . These derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
Methods of Application or Experimental Procedures
The synthesis involves various methods depending on the specific derivative being synthesized . The methods include modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
Results or Outcomes
The synthesized pyrimidine derivatives have been found to exhibit a wide range of biological activities . These activities include (and not limited to) modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
Safety And Hazards
The safety information for 2-Chloro-4,5-dimethylpyrimidine includes several hazard statements such as H302, H315, H319, H335 indicating that it is harmful if swallowed and can cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
The future directions of 2-Chloro-4,5-dimethylpyrimidine research could involve its potential bioactivity. For instance, 2-anilinopyrimidines, which can be synthesized from 2-Chloro-4,5-dimethylpyrimidine, have shown potential as fungicides, pesticides, and kinase inhibitors with antiproliferative activity against cancer cell lines .
特性
IUPAC Name |
2-chloro-4,5-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQFXQNGQUPVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503314 | |
| Record name | 2-Chloro-4,5-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-dimethylpyrimidine | |
CAS RN |
34916-68-2 | |
| Record name | 2-Chloro-4,5-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,5-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

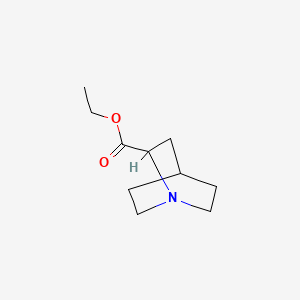
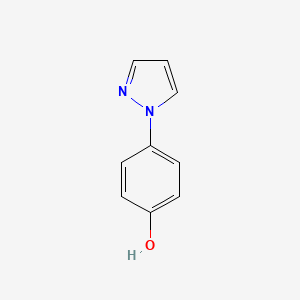
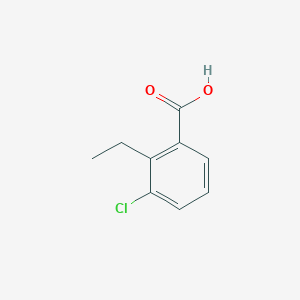
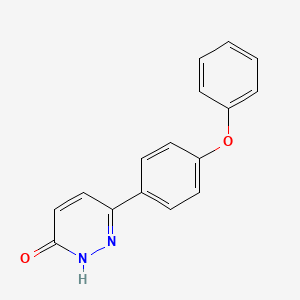
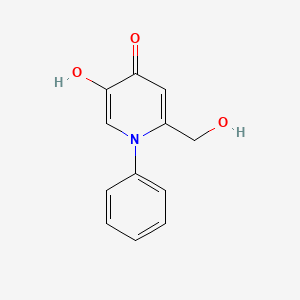
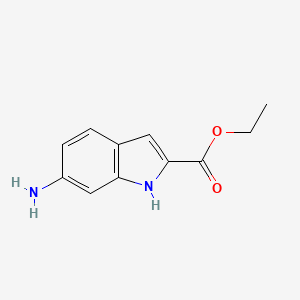
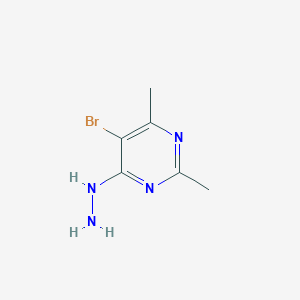
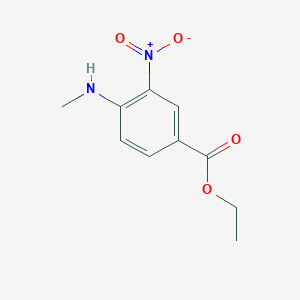
![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)
